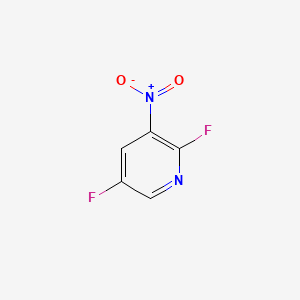

2,5-Difluoro-3-nitropyridine

説明

2,5-Difluoro-3-nitropyridine is a chemical compound with the CAS Number: 179558-82-8 . It has a molecular weight of 160.08 and its molecular formula is C5H2F2N2O2 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 2,5-Difluoro-3-nitropyridine consists of a pyridine ring with two fluorine atoms and one nitro group attached . The exact positions of these groups on the pyridine ring give the compound its name .Physical And Chemical Properties Analysis

2,5-Difluoro-3-nitropyridine has a density of 1.6±0.1 g/cm3, a boiling point of 232.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.0±3.0 kJ/mol and a flash point of 94.5±25.9 °C . The compound has a molar refractivity of 30.9±0.3 cm3, a polar surface area of 59 Å2, and a molar volume of 102.9±3.0 cm3 .科学的研究の応用

General Use of 2,5-Difluoro-3-nitropyridine

Scientific Field

Application Summary

2,5-Difluoro-3-nitropyridine is a chemical compound used in various areas of research including Life Science, Material Science, and Chemical Synthesis . It is often used as a building block in the synthesis of more complex chemical compounds .

Methods of Application

The specific methods of application can vary greatly depending on the desired end product. However, it is generally used in a laboratory setting under an inert atmosphere and stored at temperatures between 2-8°C .

Results or Outcomes

The outcomes of using 2,5-Difluoro-3-nitropyridine in chemical synthesis are highly dependent on the specific reactions it is involved in.

Synthesis of Fluorinated Pyridines

Scientific Field

Application Summary

2,5-Difluoro-3-nitropyridine can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Methods of Application

The methods of synthesis for fluoropyridines are varied and can include substitution reactions, cyclization, and other techniques . The specific procedures would depend on the desired fluoropyridine product .

Results or Outcomes

The synthesis of fluorinated pyridines using 2,5-Difluoro-3-nitropyridine can result in compounds with interesting and unusual physical, chemical, and biological properties . These compounds are of interest in the development of new agricultural products and pharmaceuticals .

Preparation of Nucleophilic Aromatic Substitution of Aryl and Heteroaryl Halides

Application Summary

2,5-Difluoro-3-nitropyridine is used as a reagent in the preparation of nucleophilic aromatic substitution of aryl and heteroaryl halides via micellar catalysis .

Methods of Application

The specific methods of application can vary greatly depending on the desired end product. However, it is generally used in a laboratory setting under controlled conditions .

Results or Outcomes

The outcomes of using 2,5-Difluoro-3-nitropyridine in this application are highly dependent on the specific reactions it is involved in. The product details suggest a high efficiency in the preparation of nucleophilic aromatic substitution of aryl and heteroaryl halides .

Synthesis of Fluorinated Intermediates

Application Summary

2,5-Difluoro-3-nitropyridine is used in the synthesis of fluorinated intermediates . These intermediates are often used in the production of various chemical compounds .

Results or Outcomes

The outcomes of using 2,5-Difluoro-3-nitropyridine in this application are highly dependent on the specific reactions it is involved in. The product details suggest a high efficiency in the synthesis of fluorinated intermediates .

Preparation of Nucleophilic Aromatic Substitution of Aryl and Heteroaryl Halides

Application Summary

2,5-Difluoro-3-nitropyridine is used as a reagent in the preparation of nucleophilic aromatic substitution of aryl and heteroaryl halides with nitrogen and oxygen nucleophiles via micellar catalysis .

Safety And Hazards

2,5-Difluoro-3-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using personal protective equipment .

特性

IUPAC Name |

2,5-difluoro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2N2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMUUROJPIKOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50666690 | |

| Record name | 2,5-Difluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Difluoro-3-nitropyridine | |

CAS RN |

179558-82-8 | |

| Record name | 2,5-Difluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluoro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and triflu](/img/no-structure.png)

![1-(2-Biphenyl-4-ylethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B574484.png)

![3,3'-Dimethyl[1,1'-biphenyl]-2,2'-dithiol](/img/structure/B574485.png)